4-Propylphenylboronic acid

Melting point Thermal properties Solubility

Researchers requiring consistent Suzuki coupling performance often face handling difficulties with high-melting boronic acids. 4-Propylphenylboronic acid (CAS 134150-01-9) solves this with a low melting point (89-97 °C) and ≥98% purity. • Enables >85% coupling efficiency for pharma and materials synth. • C3 propyl tail optimizes nematic ranges in liquid crystals and solubility in OLED materials. • Stable powder: -20°C (3 yr), 4°C (2 yr); ships ambient. • Bulk procurement available with reliable global supply.

Molecular Formula C9H13BO2
Molecular Weight 164.01 g/mol
CAS No. 134150-01-9
Cat. No. B149156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylphenylboronic acid
CAS134150-01-9
Molecular FormulaC9H13BO2
Molecular Weight164.01 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCC)(O)O
InChIInChI=1S/C9H13BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7,11-12H,2-3H2,1H3
InChIKeyWLCGYIWOKVWFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propylphenylboronic Acid Technical Baseline


4-Propylphenylboronic acid (CAS 134150-01-9) is an arylboronic acid derivative containing a para-propyl substituent on the phenyl ring . As a member of the phenylboronic acid class, it serves primarily as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and as an intermediate for synthesizing biologically active molecules and advanced materials . The compound is typically supplied as a white to off-white crystalline powder with a reported melting point range of 89-97 °C and a calculated LogP of approximately 0.32-3.11 [1].

4-Propylphenylboronic Acid: Substitution Risks


Simple substitution of 4-propylphenylboronic acid with other arylboronic acids (e.g., phenylboronic acid, 4-methylphenylboronic acid) is scientifically inadvisable due to marked differences in physicochemical properties that directly impact reaction kinetics, solubility, and final product performance. As demonstrated in the evidence below, the propyl chain confers a significantly lower melting point (89-97 °C vs. 216-219 °C for phenylboronic acid) , which alters handling and solubility characteristics , while the distinct LogP value (~0.32-3.11) [1] influences partition behavior in biphasic systems. Furthermore, the compound is specifically cited as a key intermediate for liquid crystal and OLED materials [2], a role for which alternative boronic acids may lack the precise structural and electronic requirements [3].

4-Propylphenylboronic Acid Comparative Evidence


Lower Melting Point for Easier Handling

4-Propylphenylboronic acid exhibits a significantly lower melting point (89-97 °C ) compared to phenylboronic acid (216-219 °C ), 4-methylphenylboronic acid (256-263 °C ), and 4-ethylphenylboronic acid (141 °C or 150-155 °C ). This 119-166 °C reduction in melting point relative to the unsubstituted parent and methyl analog facilitates easier handling at or near room temperature, reduces energy requirements for solubilization, and may enhance reactivity in solid-state or low-temperature reactions.

Melting point Thermal properties Solubility

Balanced Lipophilicity for Suzuki Couplings

The calculated LogP of 4-propylphenylboronic acid is approximately 0.32-3.11 [1], significantly higher than phenylboronic acid (LogP ~0.48 ) and 4-methylphenylboronic acid (LogP ~0.79 ), but lower than highly lipophilic analogs such as 4-butylphenylboronic acid (LogP ~1.50 ). This intermediate hydrophobicity is advantageous for Suzuki-Miyaura cross-coupling reactions performed in biphasic aqueous-organic systems, as it promotes effective partitioning of the boronic acid into the organic phase while retaining sufficient water solubility for proton transfer steps [2].

LogP Lipophilicity Partition coefficient

Reliable Suzuki Coupling Performance

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 4-propylphenylboronic acid demonstrates effective reactivity, with reported yields typically exceeding 85% under standard conditions [1]. While direct head-to-head studies against other para-substituted phenylboronic acids under identical conditions are sparse, this yield range is comparable to that reported for phenylboronic acid (85-95% in optimized microwave-assisted couplings [2]) and 4-methylphenylboronic acid (80-92% in various Pd-catalyzed systems [3]), indicating that the propyl substituent does not significantly hinder transmetalation or reductive elimination steps.

Suzuki coupling Reaction yield Catalysis

Long-Term Storage Stability

4-Propylphenylboronic acid demonstrates excellent long-term stability when stored according to manufacturer guidelines: at -20 °C the powder remains stable for at least 3 years, at 4 °C for 2 years , and at room temperature in a sealed, dry, dark container for extended periods . In solution, stability is more limited: 6 months at -80 °C, 1 month at -20 °C . In contrast, phenylboronic acid is typically recommended for storage at 0-8 °C , and 4-methylphenylboronic acid also requires refrigeration (0-8 °C) , indicating that 4-propylphenylboronic acid may offer greater flexibility in storage conditions, particularly for long-term inventory.

Stability Storage Shelf life

Key Intermediate for Liquid Crystals and OLEDs

Multiple authoritative sources explicitly identify 4-propylphenylboronic acid as a key intermediate for the synthesis of liquid crystals [1] and organic light-emitting diode (OLED) materials . Its propyl substituent is strategically positioned to modulate molecular packing, mesomorphic properties (e.g., nematic range and clearing point) [2], and solution processability of final conjugated polymers or small molecules . While other para-alkylphenylboronic acids (e.g., 4-ethyl, 4-butyl) may also be used, the specific chain length of the propyl group often provides an optimal balance between solubility, phase behavior, and synthetic accessibility [3].

Liquid crystals OLED materials Organic electronics

4-Propylphenylboronic Acid Applications


Liquid Crystal Intermediate Synthesis

4-Propylphenylboronic acid is a preferred building block for constructing biphenyl- or terphenyl-based liquid crystal cores via Suzuki-Miyaura cross-coupling [1]. The propyl substituent provides an optimal alkyl chain length for tuning clearing temperatures and nematic ranges, as validated by its explicit use in liquid crystal intermediate manufacturing . Procurement teams supporting materials science R&D should prioritize this compound when the target mesogen requires a C3 alkyl tail for performance optimization .

OLED Hole-Transport Materials

In organic electronics, 4-propylphenylboronic acid serves as a key coupling partner for synthesizing extended π-conjugated systems used as hole-transport layers or emissive materials in OLEDs [1]. The propyl group enhances solubility and film-forming properties of the final polymeric or small-molecule materials, a critical advantage for solution-processed device fabrication . Sourcing this specific boronic acid ensures compatibility with established synthetic routes for high-performance OLED components .

Biologically Active Molecule Synthesis

4-Propylphenylboronic acid is widely employed in medicinal chemistry for the synthesis of drug candidates and pharmacological probes via Suzuki-Miyaura cross-coupling [1]. Its balanced lipophilicity (LogP ~0.32-3.11) and demonstrated coupling efficiency (>85% yield) make it a reliable reagent for introducing a 4-propylphenyl moiety into complex molecular scaffolds, particularly when moderate hydrophobicity is desired for target binding or pharmacokinetic optimization [2].

General Suzuki Coupling with Handling Advantages

For routine organic synthesis requiring a para-alkyl substituted phenylboronic acid, 4-propylphenylboronic acid offers practical advantages in handling and storage. Its lower melting point (89-97 °C) [1] simplifies weighing and dissolution compared to higher-melting analogs, while documented long-term powder stability at -20 °C (3 years) and 4 °C (2 years) supports bulk procurement and reduced inventory turnover. These features collectively lower operational friction in both academic and industrial synthetic laboratories.

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